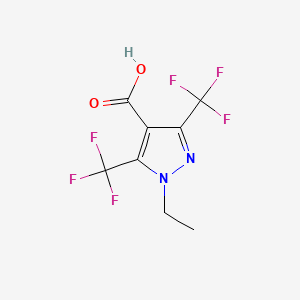

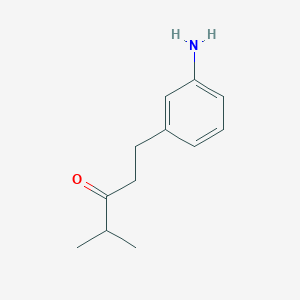

![molecular formula C14H18BFO4 B1377924 [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid CAS No. 1431546-20-1](/img/structure/B1377924.png)

[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid

Übersicht

Beschreibung

“[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid” is a chemical compound. It is also known as (4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯 in Chinese . This compound is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 223.05 g/mol . Other physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid and its derivatives are utilized in various synthesis and structural analysis research studies. One example is their role as boric acid ester intermediates with benzene rings, obtained through a three-step substitution reaction. Their structures have been confirmed through techniques such as FTIR, NMR spectroscopy, and mass spectrometry. Additionally, their molecular structures and physicochemical properties have been investigated using density functional theory (DFT), demonstrating consistency with crystal structures determined by single-crystal X-ray diffraction. These compounds are significant in understanding the conformational analysis and molecular electrostatic potential, which are critical for designing and synthesizing new molecules with desired properties (Huang et al., 2021).

Boronated Compounds in Cancer Research

In cancer research, boronated compounds, including those related to [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid, have been explored for their potential in therapy. Studies on boronated phosphonium salts containing arylboronic acid derivatives have demonstrated their synthesis and potential cytotoxicity in vitro. These compounds exhibit selective anti-tumor activities, highlighting the therapeutic potential of boron-containing molecules in targeting cancer cells (Morrison et al., 2010).

Detection and Sensing Applications

The compound has also found applications in the development of sensors for detecting hydrogen peroxide vapor, a significant marker for peroxide-based explosives. By synthesizing derivatives that exhibit fast deboronation velocity in the presence of H2O2, researchers have enhanced the sensitivity and lowered the detection limit for H2O2 vapor, making it a valuable tool for explosive detection and environmental monitoring (Fu et al., 2016).

Electrochemical Applications

Further, these boron-containing compounds are utilized in electrochemical applications, such as in the development of fluoride shuttle batteries. By studying boron-based anion acceptors, researchers aim to improve the performance of such batteries through enhanced fluoride ion conductivity and solubility, demonstrating the compound's role in advancing energy storage technologies (Kucuk & Abe, 2020).

Zukünftige Richtungen

Boronic acid pinacol ester compounds, such as this one, are significant reaction intermediates with many applications in organic synthesis reactions . They have good biological activity and pharmacological effects and have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine . Therefore, the future research directions of this compound could involve exploring its potential applications in these areas.

Wirkmechanismus

Target of Action

It’s known that boronic acid pinacol ester compounds, such as this one, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Mode of Action

The mode of action of [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid involves its role as a reagent in Suzuki–Miyaura (SM) coupling reactions . In these reactions, the compound participates in transmetalation, a process where it transfers its organoboron group to a palladium complex .

Biochemical Pathways

The biochemical pathways affected by [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid are primarily those involved in carbon-carbon bond formation, specifically through Suzuki–Miyaura coupling . This reaction is widely applied in organic synthesis, contributing to the creation of a variety of complex organic compounds .

Pharmacokinetics

It’s known that the compound is a stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid is the formation of new carbon-carbon bonds through Suzuki–Miyaura coupling . This contributes to the synthesis of a wide range of organic compounds .

Action Environment

The action of [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid is influenced by various environmental factors. For instance, the compound is known to be stable to water and air, which makes it suitable for use in a variety of reaction conditions .

Eigenschaften

IUPAC Name |

2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-5-9(7-12(17)18)11(16)8-10/h5-6,8H,7H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMBNFNHXUBERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

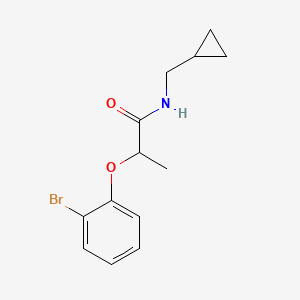

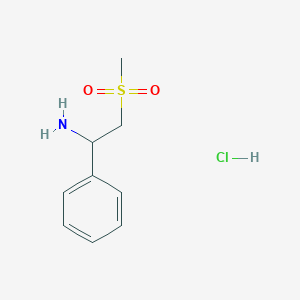

![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride](/img/structure/B1377846.png)

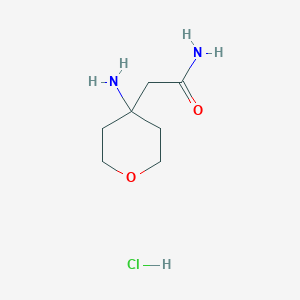

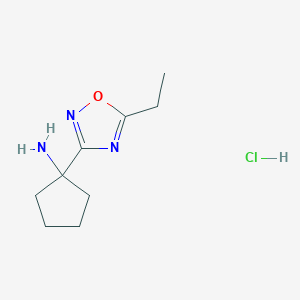

![Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1377847.png)

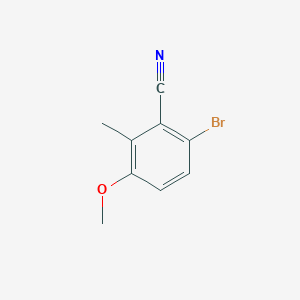

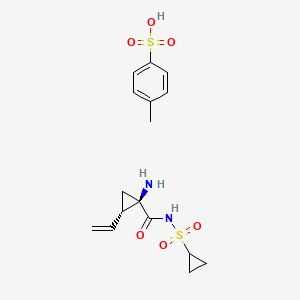

![tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1377848.png)

![tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate](/img/structure/B1377855.png)

![4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1377863.png)

![2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid](/img/structure/B1377864.png)